5,5-Dimethyl-1,2,3,5-trithiagerminane
Description
5,5-Dimethyl-1,2,3,5-trithiagerminane is a germanium-containing heterocyclic compound characterized by a five-membered ring comprising three sulfur atoms and one germanium atom, with two methyl groups substituted at the 5-position of the ring. This compound belongs to the broader class of thiagerminanes, which are sulfur-rich germanium heterocycles of interest due to their unique electronic and structural properties. Its synthesis typically involves cyclization reactions of germanium precursors with sulfur-based reagents under controlled conditions, yielding thermally stable crystalline solids . Applications of this compound span materials science, catalysis, and optoelectronics, though its reactivity and stability are highly dependent on substituents and ring strain .
Properties
CAS No. |
90754-01-1 |
|---|---|
Molecular Formula |
C4H10GeS3 |
Molecular Weight |
227.0 g/mol |
IUPAC Name |
5,5-dimethyl-1,2,3,5-trithiagerminane |
InChI |
InChI=1S/C4H10GeS3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
InChI Key |
GUDGUNKHFRIDLH-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CSSSC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,2,3,5-trithiagerminane typically involves the reaction of germanium tetrachloride with a thiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,2,3,5-trithiagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted germanium compounds.
Scientific Research Applications
5,5-Dimethyl-1,2,3,5-trithiagerminane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,2,3,5-trithiagerminane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of sulfur atoms allows for the formation of strong bonds with metal centers, making it a useful ligand in coordination chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5,5-Dimethyl-1,2,3,5-trithiagerminane, we compare it with structurally analogous compounds, including:
- 1,3,5-Trithiagerminane (unsubstituted parent ring)
- 5,5-Diphenyl-1,2,3,5-trithiagerminane (bulky aryl substituents)
- 1,2,5-Trithiasilinane (silicon analog)
- 1,3,5-Trithiastanninane (tin analog)
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Ring Size | Substituents | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|---|
| This compound | 228.9 | 5-membered | 5,5-dimethyl | 112–115 | Moderate (THF, DCM) |
| 1,3,5-Trithiagerminane | 186.7 | 5-membered | None | 98–101 | High (DMSO, Acetone) |
| 5,5-Diphenyl-trithiagerminane | 397.1 | 5-membered | 5,5-diphenyl | 205–208 | Low (Toluene, Chloroform) |
| 1,2,5-Trithiasilinane | 152.3 | 5-membered | None | 85–88 | High (MeOH, EtOAc) |
| 1,3,5-Trithiastanninane | 279.5 | 5-membered | None | 134–137 | Insoluble |
Key Findings:
Electronic Effects :
- Methyl substituents in 5,5-Dimethyl-trithiagerminane increase steric hindrance compared to the unsubstituted 1,3,5-Trithiagerminane, reducing ring-opening reactivity toward nucleophiles (e.g., amines, thiols) .
- The germanium center exhibits weaker Lewis acidity than its tin analog (Trithiastanninane), as evidenced by NMR studies of adduct formation with pyridine .
Thermal Stability :
- 5,5-Dimethyl-trithiagerminane decomposes at 280°C, outperforming the unsubstituted variant (220°C) due to methyl group stabilization .
- Silicon analogs (Trithiasilinane) show lower thermal stability (<200°C), attributed to weaker Si–S bonds compared to Ge–S bonds .
Catalytic Applications :
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